molecular formula C12H16O3 B8706059 Ethyl 2-(2-methylphenoxy)propanoate

Ethyl 2-(2-methylphenoxy)propanoate

Cat. No.: B8706059
M. Wt: 208.25 g/mol
InChI Key: SLUUHAFCXRVNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-methylphenoxy)propanoate is a propanoate ester derivative featuring a 2-methylphenoxy substituent at the β-position of the propanoate backbone. Structurally, it belongs to the family of aryloxypropanoates, which are characterized by their phenoxy groups linked to a propanoate ester. These compounds often exhibit biological activity, including herbicidal and enzymatic inhibitory properties .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 2-(2-methylphenoxy)propanoate

InChI

InChI=1S/C12H16O3/c1-4-14-12(13)10(3)15-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3

InChI Key

SLUUHAFCXRVNPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methylphenoxy)propionate typically involves the esterification of 2-methylphenol with propionic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2-methylphenol+propionic acidacid catalystethyl 2-(2-methylphenoxy)propionate+water\text{2-methylphenol} + \text{propionic acid} \xrightarrow{\text{acid catalyst}} \text{ethyl 2-(2-methylphenoxy)propionate} + \text{water} 2-methylphenol+propionic acidacid catalyst​ethyl 2-(2-methylphenoxy)propionate+water

Industrial Production Methods

In industrial settings, the production of ethyl 2-(2-methylphenoxy)propionate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction mixture is typically distilled to separate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 2-methylphenoxyacetic acid or 2-methylphenoxyacetone.

    Reduction: Formation of 2-(2-methylphenoxy)propanol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Ethyl 2-(2-methylphenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methylphenoxy)propionate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural Insights :

  • Substituent Position : The position of methyl groups (e.g., 2-methyl in the target compound vs. 4-chloro-3-methyl in ) significantly alters steric hindrance and electronic effects, impacting reactivity and binding affinity.
  • Functional Groups : The presence of electron-withdrawing groups (e.g., chloro in ) increases electrophilicity, whereas electron-donating groups (e.g., methyl in ) enhance stability.

Spectroscopic and Physical Properties

  • ¹H NMR Data: Ethyl 2-(4-(cyanomethyl)phenoxy)propanoate (): δ 1.18 ppm (t, 3H, ethyl CH₃), 1.51 ppm (d, 3H, α-CH₃), 4.15 ppm (q, 2H, ethyl CH₂). Ethyl 2-(hexylcarbamoyloxy)propanoate (): Key signals include urethane NH (δ ~6.5 ppm) and hexyl chain protons (δ 0.8–1.6 ppm). Comparison: The target compound’s NMR profile is expected to resemble these analogs, with distinct splitting patterns for the ethyl and methyl groups.
  • Stability: Ethyl 2-(4-hydroxyphenoxy)propanoate is reported as stable under recommended storage conditions , while analogs with labile substituents (e.g., cyanomethyl in ) may require inert atmospheres for long-term storage.

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